molecular formula C14H19ClN2O B1300329 N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide CAS No. 436087-22-8

N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide

Cat. No.: B1300329
CAS No.: 436087-22-8
M. Wt: 266.76 g/mol
InChI Key: HAGDLBIXXCCOEH-UHFFFAOYSA-N
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Description

N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide is a useful research compound. Its molecular formula is C14H19ClN2O and its molecular weight is 266.76 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolism Studies

  • Herbicide Metabolism: Chloroacetamide herbicides like acetochlor and alachlor metabolize to compounds including 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) in human and rat liver microsomes. This process involves cytochrome P450 isoforms like CYP3A4 and CYP2B6 (Coleman et al., 2000).

Synthesis and Structural Studies

  • Synthesis of Antibacterial Agents

    Derivatives of chloroacetamide, including structures similar to N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide, have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria (Desai et al., 2008).

  • Radical Cyclizations

    Studies involving radical cyclizations of N-(o-alkenylphenyl)-2,2-dichloroacetamides demonstrate the formation of various cyclic compounds, indicating the versatility of chloroacetamide derivatives in synthetic chemistry (Sato et al., 1991).

Activity Studies

  • Anticonvulsant Evaluation

    N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1, 3-dioxoisoindolin-2-yl) acetamides, related to this compound, have been synthesized and evaluated for anticonvulsant activities, showing promise in this therapeutic area (Ghodke et al., 2017).

  • Antioxidant Properties

    The synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, which are structurally related to the chloroacetamide , shows significant antioxidant properties. This highlights the potential of such compounds in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Safety and Hazards

While specific safety and hazard information for “N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide” is not available, related compounds such as “2-AZEPAN-1-YL-BENZYLAMINE” require the use of personal protective equipment and avoidance of dust formation. In case of fire, a self-contained breathing apparatus is recommended .

Properties

IUPAC Name

N-[2-(azepan-1-yl)phenyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c15-11-14(18)16-12-7-3-4-8-13(12)17-9-5-1-2-6-10-17/h3-4,7-8H,1-2,5-6,9-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGDLBIXXCCOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=CC=C2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355287
Record name N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436087-22-8
Record name 2-Chloro-N-[2-(hexahydro-1H-azepin-1-yl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436087-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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